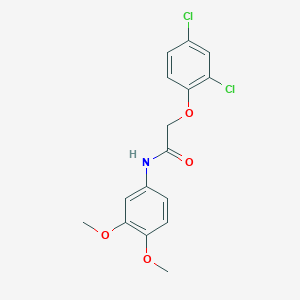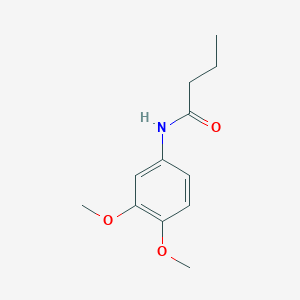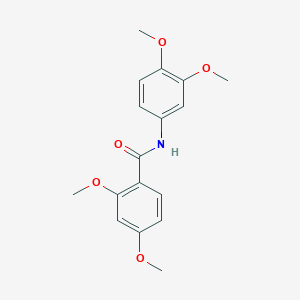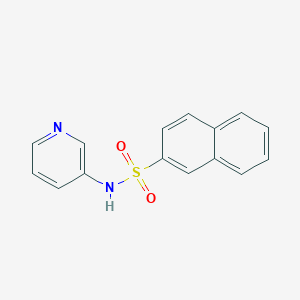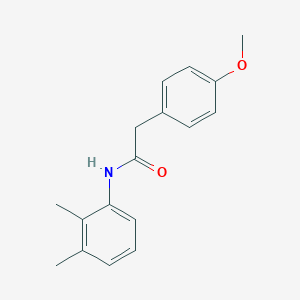![molecular formula C20H14N2O2S B291951 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B291951.png)
3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one, also known as TPT, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to have a wide range of potential applications, including as an antitumor agent, an antiviral agent, and an anti-inflammatory agent. In
作用机制
The exact mechanism of action of 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to bind to the minor groove of DNA, leading to the inhibition of topoisomerase II and DNA synthesis.
Biochemical and Physiological Effects:
3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been found to inhibit the growth and proliferation of cancer cells, as well as to induce cell cycle arrest. 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potent cytotoxic activity against cancer cells, making it a useful tool for studying cancer biology. Additionally, 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to have activity against a wide range of cancer cell lines, making it a versatile compound for research purposes. However, one limitation of using 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential toxicity to normal cells, which can make it difficult to study the effects of 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one on normal physiology.
未来方向
There are many potential future directions for research on 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One area of interest is the development of 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one derivatives with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one and to identify potential biomarkers for predicting response to 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one treatment. Finally, 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one may have potential applications in combination therapy with other anticancer agents, and further studies are needed to explore these possibilities.
合成方法
The synthesis of 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-aminothiophene with 2-bromoacetophenone, followed by the reaction of the resulting product with benzaldehyde. This reaction sequence yields 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in good yield and high purity.
科学研究应用
3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential use as an antitumor agent. It has been found to have potent cytotoxic activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has also been investigated for its potential use as an antiviral agent, with promising results against HIV and Hepatitis C virus. Additionally, 3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
分子式 |
C20H14N2O2S |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
3-phenacyl-6-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H14N2O2S/c23-17(14-7-3-1-4-8-14)12-22-13-21-19-16(20(22)24)11-18(25-19)15-9-5-2-6-10-15/h1-11,13H,12H2 |
InChI 键 |
BOSXNAOMQROTFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)CC(=O)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)CC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



